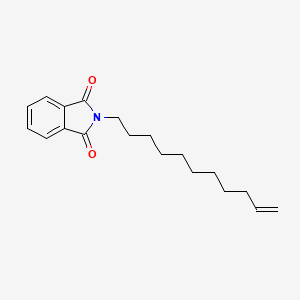
1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)-
描述
1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- is a compound belonging to the class of phthalimides, which are known for their diverse biological activities and applications in various fields Phthalimides are characterized by the presence of an isoindole-1,3-dione core structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- typically involves the reaction of phthalic anhydride with 10-undecenylamine. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The reaction mixture is heated to facilitate the formation of the imide bond, resulting in the desired product. The crude product is then purified through recrystallization or column chromatography to obtain pure 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)-.
Industrial Production Methods: Industrial production of 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- follows similar synthetic routes but on a larger scale. Continuous processes involving the use of reactors with controlled temperature and pressure conditions are employed to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters enhances the efficiency of the production process .
化学反应分析
Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the imide group to an amine.
Substitution: 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- can participate in nucleophilic substitution reactions, where the imide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: N-substituted phthalimides.
科学研究应用
1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- has found applications in various scientific research fields:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of polymers, dyes, and agrochemicals due to its versatile chemical properties
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- involves its interaction with specific molecular targets and pathways. The compound’s hydrophobic nature allows it to cross biological membranes, facilitating its interaction with intracellular targets. It can inhibit enzyme activity or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
相似化合物的比较
Phthalimide: The parent compound with a simpler structure.
N-Substituted Phthalimides: Compounds with various alkyl or aryl groups attached to the nitrogen atom of the phthalimide ring.
Naphthalimide: A similar compound with a naphthalene ring instead of a benzene ring.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 2-(10-undecenyl)- is unique due to the presence of the undecenyl group, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
88124-95-2 |
|---|---|
分子式 |
C19H25NO2 |
分子量 |
299.4 g/mol |
IUPAC 名称 |
2-undec-10-enylisoindole-1,3-dione |
InChI |
InChI=1S/C19H25NO2/c1-2-3-4-5-6-7-8-9-12-15-20-18(21)16-13-10-11-14-17(16)19(20)22/h2,10-11,13-14H,1,3-9,12,15H2 |
InChI 键 |
XOINLYWSOHEMFG-UHFFFAOYSA-N |
规范 SMILES |
C=CCCCCCCCCCN1C(=O)C2=CC=CC=C2C1=O |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














